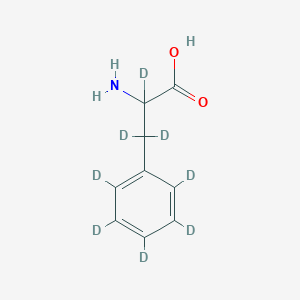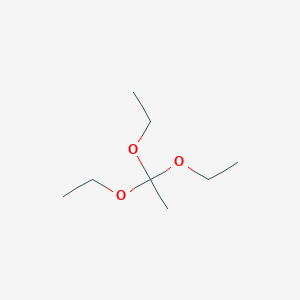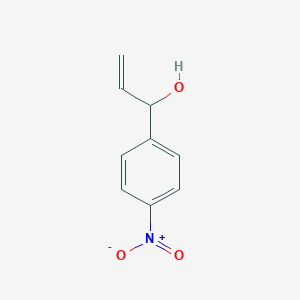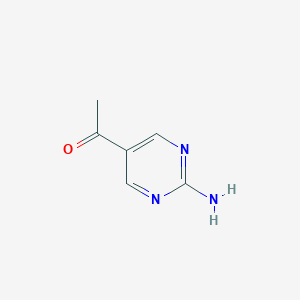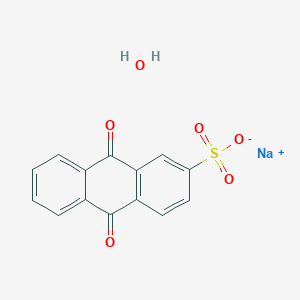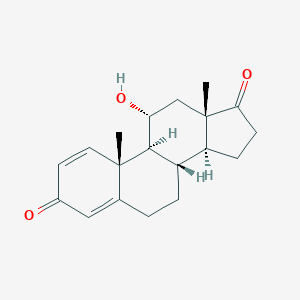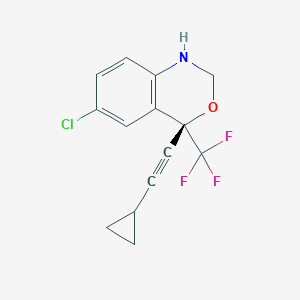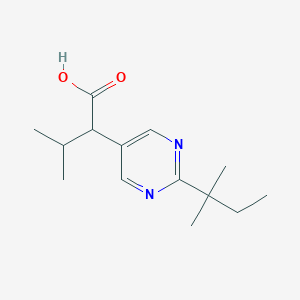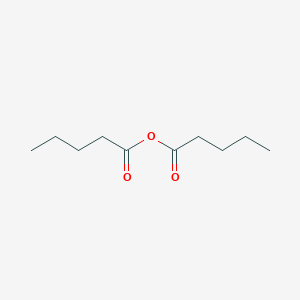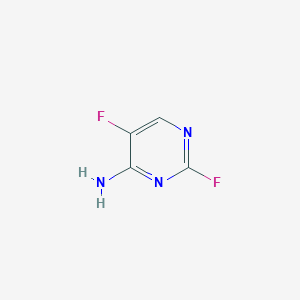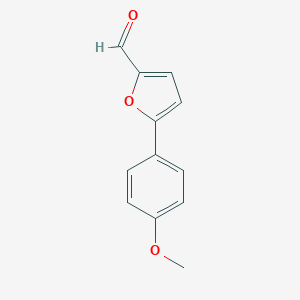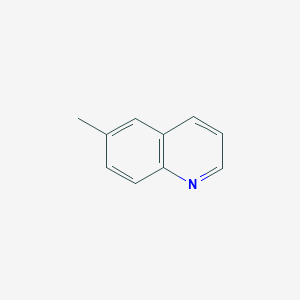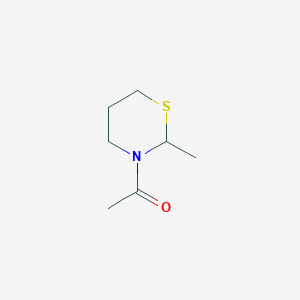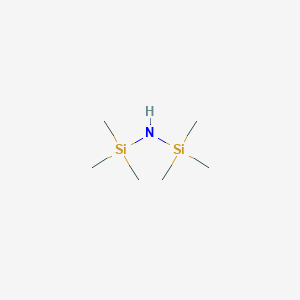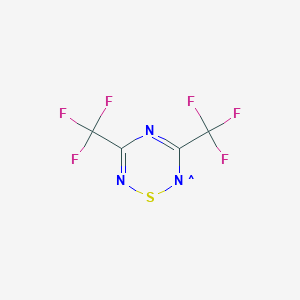
1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of thiatriazines, which are heterocyclic compounds that contain both sulfur and nitrogen in their structure. The compound has been found to have potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- is not well understood. However, it is believed that the compound acts as a radical scavenger, which helps in preventing oxidative damage to cells. The compound has also been found to have anti-inflammatory properties, which can be beneficial in the treatment of various diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- has several biochemical and physiological effects. The compound has been found to have antioxidant properties, which can be beneficial in preventing oxidative damage to cells. It has also been found to have anti-inflammatory properties, which can help in reducing inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- in lab experiments is its high stability. The compound is relatively stable under various conditions, making it a suitable compound for various experiments. However, one of the limitations of using this compound is its high toxicity. The compound can be toxic if not handled properly, and precautions should be taken while working with it.
Zukünftige Richtungen
There are several future directions for research on 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)-. One of the primary areas of research is in the development of new synthetic methods for the compound. Researchers are also exploring the potential applications of the compound in the field of materials science, where it can be used as a building block for the synthesis of new materials. Additionally, researchers are investigating the potential of the compound in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, precautions should be taken while working with the compound due to its high toxicity. Further research is needed to explore the potential applications of the compound in various fields and to develop new synthetic methods for the compound.
Synthesemethoden
The synthesis of 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- is a complex process that involves multiple steps. One of the commonly used methods for synthesizing this compound is the reaction between 3,5-dichloro-1,2,4-thiadiazole and trifluoromethyl radical. This reaction is carried out under specific conditions, including the use of a suitable solvent and a catalyst. The yield of the compound obtained through this method is relatively high, making it a preferred method for synthesis.
Wissenschaftliche Forschungsanwendungen
1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of organic synthesis. The compound has been found to be a useful building block for the synthesis of various organic compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals.
Eigenschaften
CAS-Nummer |
118436-72-9 |
|---|---|
Produktname |
1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- |
Molekularformel |
C4F6N3S |
Molekulargewicht |
236.12 g/mol |
InChI |
InChI=1S/C4F6N3S/c5-3(6,7)1-11-2(4(8,9)10)13-14-12-1 |
InChI-Schlüssel |
OGMDGJMQVSNMBL-UHFFFAOYSA-N |
SMILES |
C1(=NC(=NS[N]1)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1(=NC(=NS[N]1)C(F)(F)F)C(F)(F)F |
Andere CAS-Nummern |
118436-72-9 |
Synonyme |
3,5-bis(trifluoromethyl)-1-thia-2,4,6$l^{2}-triazacyclohexa-2,4-diene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



